molecular formula C23H24N2O6 B3012686 METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE CAS No. 1358418-74-2

METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE

Cat. No.: B3012686
CAS No.: 1358418-74-2
M. Wt: 424.453
InChI Key: IZXYKHUCNJSQFT-UHFFFAOYSA-N
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Description

METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and carbamoyl groups.

Scientific Research Applications

METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis or the Pfitzinger reaction.

    Introduction of Methoxy Groups: Methoxylation is usually performed using methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism by which METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE
  • [ (2,6-Dimethylphenyl)amino] (oxo)acetic acid
  • [ (2,6-Dimethylphenyl)carbamoyl]formic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[2-(2,6-dimethylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-13-7-6-8-14(2)22(13)25-21(26)12-31-18-11-17(23(27)30-5)24-16-10-20(29-4)19(28-3)9-15(16)18/h6-11H,12H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXYKHUCNJSQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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